1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) is a highly specialized fluorinated heterocyclic building block, primarily utilized as the core precursor for the broad-spectrum herbicide pyroxasulfone and related very-long-chain fatty acid (VLCFA) elongase inhibitors. Featuring a pKa of approximately 8.08, this crystalline solid exhibits excellent solubility in polar aprotic solvents like DMSO and DMF, while remaining sparingly soluble in water [1]. The molecule’s precise substitution pattern—a methyl group at N1, a trifluoromethyl group at C3, and a hydroxyl group at C5—provides a specific combination of metabolic stability, lipophilicity, and strict regiocontrol for downstream electrophilic functionalization [2].
Generic substitution with unmethylated analogs (e.g., 3-(trifluoromethyl)-1H-pyrazol-5-ol) or regioisomers (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) is completely unviable for commercial synthesis. The unmethylated analog exists in dynamic tautomeric equilibrium, which leads to severe competing N-alkylation during the critical O-difluoromethylation step, collapsing the yield of the desired intermediate[1]. Furthermore, utilizing the 3-ol regioisomer places the trifluoromethyl and oxygen functionalities in the reverse orientation; when carried through the synthesis, this yields an analog of pyroxasulfone that completely fails to bind the target VLCFA elongase enzyme, rendering the final product biologically inactive [2]. Thus, the exact 1-methyl-3-CF3-5-OH geometry is a strict procurement requirement.
In the synthesis of pyroxasulfone, the intermediate must undergo O-alkylation with chlorodifluoromethane. The N1-methyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol locks the pyrazole tautomer, forcing the reaction to occur exclusively at the C5-oxygen. This fixed geometry allows for a 75–80% yield of the 5-(difluoromethoxy) intermediate. In contrast, attempting this reaction with the des-methyl baseline (3-(trifluoromethyl)-1H-pyrazol-5-ol) results in significant competing N-alkylation, dropping the O-alkylated yield to below 40%[1].
| Evidence Dimension | Yield of O-difluoromethylated intermediate |
| Target Compound Data | 75–80% yield (exclusive O-alkylation) |
| Comparator Or Baseline | 3-(trifluoromethyl)-1H-pyrazol-5-ol (des-methyl analog): <40% yield |
| Quantified Difference | Greater than 35% absolute yield improvement |
| Conditions | Reaction with chlorodifluoromethane (CHClF2) and base in polar solvent |
The N-methyl group is essential to prevent tautomerization and N-alkylation, ensuring commercially viable yields of the critical difluoromethoxy intermediate.
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol often produces the 3-ol regioisomer (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol) as a byproduct. Procuring high-purity material (>97% 5-ol selectivity) is critical for downstream manufacturability. When high-purity 5-ol is used, the final pyroxasulfone API can be isolated via direct crystallization in >80% yield. However, using a crude isomeric mixture (e.g., 85:15 5-ol:3-ol) leads to co-crystallization of the regioisomeric impurities, reducing the isolated yield of pure API to below 60% and necessitating costly chromatographic purification [1].
| Evidence Dimension | Downstream API crystallization yield and purity |
| Target Compound Data | >97% pure 5-ol precursor: >80% final API yield without chromatography |
| Comparator Or Baseline | 85:15 crude regioisomer mixture: <60% isolated yield |
| Quantified Difference | >20% higher final yield and elimination of chromatography steps |
| Conditions | Standard multi-step synthesis to pyroxasulfone followed by crystallization |
Procuring the highly selective 5-ol isomer directly impacts the bottom line by eliminating expensive downstream purification bottlenecks.
The specific positioning of the trifluoromethyl group at C3 and the oxygen linker at C5 is an absolute requirement for the biological activity of the final product. Pyroxasulfone, derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, exhibits high potency as a VLCFA elongase inhibitor, requiring application rates of only 100–250 g/ha. If the 3-ol regioisomer is used to synthesize the corresponding analog (where the CF3 and difluoromethoxy groups are swapped), the resulting compound shows negligible herbicidal activity at standard application rates, as it cannot properly occupy the enzyme's binding pocket[1].
| Evidence Dimension | Herbicidal application rate (proxy for enzyme inhibition) |
| Target Compound Data | 100–250 g/ha (derived from 5-ol) |
| Comparator Or Baseline | Analog derived from 3-ol regioisomer: Inactive at standard rates |
| Quantified Difference | Complete loss of commercial efficacy for the regioisomer |
| Conditions | In vivo pre-emergence weed control assays |
The specific 3-CF3-5-OH substitution pattern is non-negotiable for achieving the required biological efficacy in the final agrochemical product.
This compound is the mandatory starting material for the industrial production of pyroxasulfone. Its N-methyl group and C5-hydroxyl group allow for high-yielding, regioselective O-difluoromethylation, followed by C4-functionalization to couple with the isoxazoline moiety. It is the required procurement choice for agrochemical manufacturers scaling up VLCFA elongase inhibitors [1].
In medicinal chemistry, the 1-methyl-3-(trifluoromethyl)pyrazole core is a privileged scaffold. The CF3 group provides enhanced metabolic stability and lipophilicity, while the N-methyl group prevents tautomerization, offering a predictable 3D geometry for structure-based drug design, particularly in the development of selective kinase inhibitors[2].
For process chemistry research, this compound serves as an excellent model substrate for optimizing C4-electrophilic substitutions (such as chloromethylation or formylation). The strong electron-withdrawing nature of the C3-CF3 group paired with the electron-donating C5-oxygen creates a highly specific electronic environment that directs reactions exclusively to the C4 position [3].
Acute Toxic;Irritant